molecular formula C7H5F3N2O2 B1519146 Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 608517-17-5

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B1519146
CAS RN: 608517-17-5
M. Wt: 206.12 g/mol
InChI Key: CEPDGVKMMGJWOH-UHFFFAOYSA-N
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Description

“Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate” can be represented by the SMILES string FC(F)(F)C1=NC=C(C(OC)=O)C=N1 . This string represents the structure of the molecule in terms of the atoms present and their connectivity.

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: derivatives have been synthesized and evaluated for their potential as neuroprotective and anti-neuroinflammatory agents . These compounds are designed to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases, as well as ischemic stroke and traumatic brain injury . The derivatives have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, indicating their potential in reducing neuroinflammation .

Antiviral Applications

Pyrimidine derivatives, including those with the Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate structure, have demonstrated antiviral properties. These compounds can be used in the development of antiviral medications, targeting various stages of viral replication and infection .

Anticancer Research

The unique structure of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate makes it a valuable compound in anticancer research. Its derivatives have been studied for their ability to inhibit cancer cell growth and proliferation, making them potential candidates for cancer therapy .

Antioxidant Properties

Research has indicated that pyrimidine derivatives exhibit antioxidant activities. This property is beneficial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .

Antimicrobial Activity

The antimicrobial activity of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been explored, with studies suggesting their use in treating bacterial and fungal infections .

Agrochemical and Pharmaceutical Intermediates

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: and its derivatives serve as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the synthesis of compounds that protect crops from pests and in the development of pharmaceuticals and veterinary products .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives have been conducted to predict the biological activity of new compounds. These studies help in understanding the molecular basis of drug-receptor interactions and in designing more effective drugs .

Pharmaceutical Intermediate

This compound is utilized as a pharmaceutical intermediate, indicating its role in the synthesis of various pharmaceutical agents. Its incorporation into drug design and development is crucial due to its chemical properties .

Safety And Hazards

“Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDGVKMMGJWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652882
Record name Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

608515-90-8
Record name Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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